[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone
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Overview
Description
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE: is a complex organic compound with a molecular formula of C23H23N5O5 and a molecular weight of 449.459 Da
Preparation Methods
The synthesis of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole group is introduced through a copper-catalyzed coupling reaction.
Piperazine Ring Formation: The piperazine ring is synthesized using a palladium-catalyzed amination reaction.
Nitro-Pyrazole Introduction: The nitro-pyrazole moiety is added using a bromination reaction followed by a coupling reaction with N-bromosuccinimide (NBS).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to fit into the active site of certain enzymes, leading to inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE: can be compared with similar compounds such as:
- [4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone .
- 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H23N5O5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-[(4-nitropyrazol-1-yl)methyl]phenyl]methanone |
InChI |
InChI=1S/C23H23N5O5/c29-23(19-4-1-17(2-5-19)14-27-15-20(12-24-27)28(30)31)26-9-7-25(8-10-26)13-18-3-6-21-22(11-18)33-16-32-21/h1-6,11-12,15H,7-10,13-14,16H2 |
InChI Key |
CHNPWWWAVCFIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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